(-)-Isolongifolol

概要

説明

準備方法

化学反応の分析

反応の種類: イソロンギフォロールは、以下の化学反応を起こします。

還元: 水酸基を還元して対応する炭化水素を生成する反応。

置換: メチルアズレン骨格の官能基を置換する反応。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使われます。

置換: 条件は導入する置換基によって異なりますが、多くの場合、触媒と特定の溶媒が用いられます。

主な生成物:

ヒドロキシ誘導体: 酸化反応によって生成します.

炭化水素: 還元反応によって生成します。

科学的研究の応用

Biological Activities

Antimicrobial and Antifungal Properties

Research has indicated that (-)-Isolongifolol exhibits significant antimicrobial and antifungal activities. It has been studied for its effectiveness against various pathogens, making it a candidate for pharmaceutical applications .

Anti-inflammatory and Antioxidant Effects

In medicinal studies, this compound has shown potential therapeutic effects including anti-inflammatory and antioxidant properties. These effects are crucial in developing treatments for chronic diseases associated with oxidative stress and inflammation.

Industrial Applications

Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the fragrance industry. Its stability makes it suitable for incorporation into perfumes and scented products.

Case Study 1: Biotransformation Research

A study investigated the biotransformation of this compound using Fusarium lini, highlighting its potential to produce bioactive compounds through microbial processes. This research emphasizes the importance of biocatalysts in synthesizing valuable organic compounds .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various sesquiterpenes, this compound was found to have significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. This positions it as a potential natural preservative or therapeutic agent .

作用機序

イソロンギフォロールの作用機序には、様々な分子標的や経路との相互作用が関係しています。 生物系では、酵素活性を調節し、細胞膜と相互作用することで効果を発揮すると考えられています . この化合物が経皮薬物送達を強化する能力は、皮膚脂質との相互作用による透過性の向上に起因すると考えられています .

類似の化合物との比較

イソロンギフォロールは、ロンギフォロールやイソロンギフォリオールなどの他のセスキテルペンアルコールと比較することができます . これらの化合物は、類似した構造的特徴を共有していますが、立体化学と特定の官能基が異なります。 イソロンギフォロールは、特異的なメチルアズレン骨格と異なる位置にある水酸基の存在によって、独自の存在となっています .

類似の化合物:

- ロンギフォロール

- イソロンギフォリオール

- ネオイソロンギフォラン

類似化合物との比較

- Longifolol

- Isolongifoliol

- Neoisolongifolane

生物活性

(-)-Isolongifolol, a naturally occurring sesquiterpene alcohol, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by empirical data and case studies.

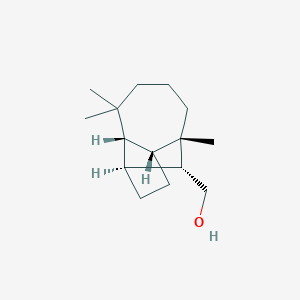

Chemical Structure and Properties

This compound is characterized by its molecular formula and a complex three-dimensional structure that contributes to its biological activity. The compound is derived from various natural sources, including essential oils from plants such as Stachys species and is known for its role in traditional medicine.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study assessing the antioxidant capacity of various compounds reported an IC50 value of approximately 16.98 µg/ml for essential oils containing this compound, demonstrating moderate activity compared to Trolox (IC50 = 2.09 µg/ml) . The antioxidant mechanism is primarily attributed to its ability to scavenge free radicals, thereby reducing oxidative stress.

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammation. The IC50 values for PGE2 inhibition were reported at 0.25 µg/ml for COX-1 and 0.5 µg/ml for COX-2 enzymes, indicating potent anti-inflammatory activity . These findings suggest potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various pathogens. A study highlighted its effectiveness against Escherichia coli, Bacillus subtilis, and other bacteria, showcasing its potential as a natural antimicrobial agent . The compound’s mechanism involves disrupting microbial cell membranes, leading to cell death.

Case Studies

Case Study 1: Antioxidant and Anti-inflammatory Potential

A recent investigation into the essential oils of Thymus pruinosum, which contains this compound, revealed significant antioxidant and anti-inflammatory activities. The study utilized various concentrations of the oil in cellular assays, demonstrating a dose-dependent response in both antioxidant capacity and inhibition of inflammatory markers .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, extracts containing this compound were tested for their antibacterial properties against common pathogens in wound infections. Results indicated a notable reduction in bacterial load when treated with the extract, supporting its use in topical formulations for wound healing .

Data Summary

特性

IUPAC Name |

(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJHQHUOVIDRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C3C1C(C2CO)CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139-17-9 | |

| Record name | [1S-(1α,3aβ,4α,8aβ,9R*)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。